Caloxin 2A1 三氟乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Caloxin 2A1 Trifluoroacetate is a peptide plasma membrane Ca2+/Mg2±ATPase inhibitor . It is selective for the plasma membrane Ca2+/Mg2±ATPase over the erythrocyte ghost Mg2± and Na+/K±ATPases and the skeletal muscle sarcoplasmic reticulum Ca2+/Mg2±ATPase .

Synthesis Analysis

Caloxin 2A1 was obtained by screening a random peptide phage display library for binding to the second extracellular domain (exdom 2) of PMCA . The first caloxin 2a1, selected for binding exdom 2, was selective for PMCA .Molecular Structure Analysis

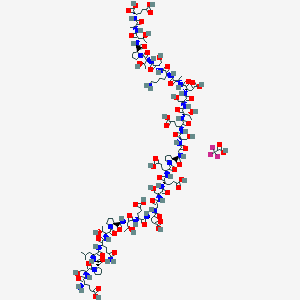

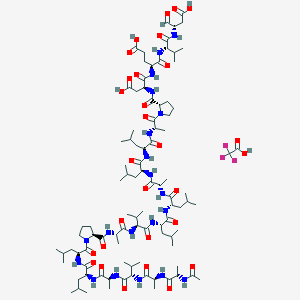

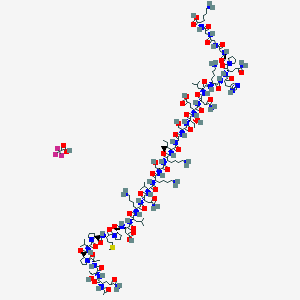

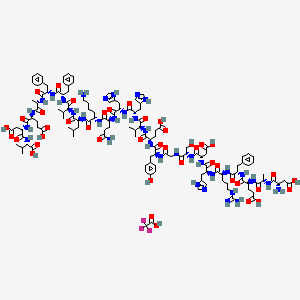

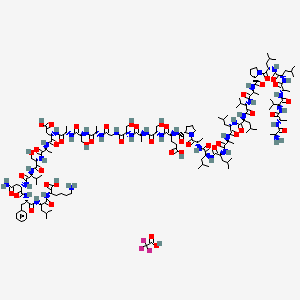

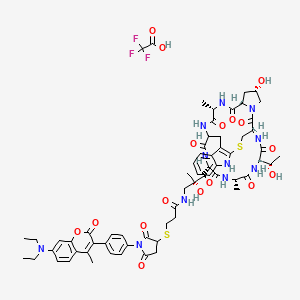

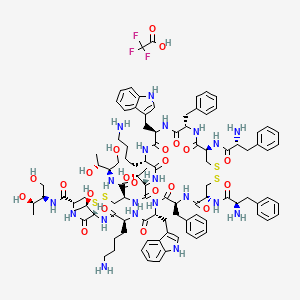

The molecular formula of Caloxin 2A1 Trifluoroacetate is C64H91N19O22 • XCF3COOH . The SMILES representation is also provided .Chemical Reactions Analysis

Caloxin 2A1 inhibits the first step in the forward reaction, i.e., Ca2±dependent formation of the high-energy acylphosphate intermediate from ATP .Physical And Chemical Properties Analysis

The molecular weight of Caloxin 2A1 Trifluoroacetate is 1478.5 . It is a solid and has a solubility of 1 mg/ml in water .科学研究应用

作用机制和细胞钙调节

Caloxin 2A1 已被确认为质膜 (PM) Ca(2+)-泵的新型抑制剂,Ca(2+)-泵是一种关键酶(Ca(2+)-Mg(2+)-ATPase),能将钙离子 (Ca2+) 从细胞中排出,从而维持低细胞溶质 Ca2+ 浓度。研究表明,Caloxin 2A1 以非竞争性的方式抑制此泵,而底物 Ca2+ 和 ATP 以及激活剂钙调蛋白则不受影响。这种抑制作用表明 Caloxin 2A1 在探测 PM Ca2+ 泵在各种细胞过程中(包括肌肉收缩、神经活动和细胞信号传导)的功能方面具有潜在的实用性 (Holmes, Chaudhary, & Grover, 2003)。

在血管内皮和心血管研究中的应用

研究表明,Caloxin 2A1 通过抑制 PM Ca2+ 泵,可以在血管组织中产生内皮依赖性舒张,表明其在血管稳态中发挥着关键作用。这一发现为探索 Caloxin 2A1 在心血管研究中的潜力开辟了途径,特别是在理解内皮功能和血管张力调节方面 (Chaudhary, Walia, Matharu, Escher, & Grover, 2001)。

作用机制

Target of Action

Caloxin 2A1 (TFA), also known as Caloxin 2A1 Trifluoroacetate, primarily targets the extracellular plasma membrane Ca2±ATPase (PMCA) . PMCA is a pump that extrudes cellular Ca2+ with a high affinity, playing a major role in Ca2+ homeostasis and signaling .

Mode of Action

Caloxin 2A1 (TFA) acts as a peptide inhibitor of PMCA . . This selective inhibition of PMCA alters the calcium ion concentration within the cell, impacting various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by Caloxin 2A1 (TFA) is the calcium signaling pathway . By inhibiting PMCA, Caloxin 2A1 (TFA) disrupts the normal extrusion of cellular Ca2+, leading to changes in intracellular Ca2+ concentrations . This can have downstream effects on numerous cellular processes that are regulated by Ca2+ signaling.

Result of Action

The inhibition of PMCA by Caloxin 2A1 (TFA) leads to changes in intracellular Ca2+ concentrations, which can impact various cellular processes. For example, it has been reported that Caloxin 2A1 (TFA) increases apoptosis in airway smooth muscle cells (ASMCs) .

安全和危害

No special measures are required for handling Caloxin 2A1 Trifluoroacetate . After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints . The product does not generally irritate the skin . After eye contact, it is recommended to rinse the opened eye for several minutes under running water . If swallowed and symptoms persist, consult a doctor .

未来方向

Caloxins, including Caloxin 2A1, may become clinically useful in cardiovascular diseases, neurological disorders, retinopathy, cancer, and contraception . Research may unfold in several directions: study of PMCA-isoform specific physiology and pathophysiology, developing PMCA2 and 3 selective caloxins, designing targets based on PMCA protein structure with higher modulatory potential, tissue targeted expression of caloxins, obtaining non-peptide inhibitors by caloxin displacement .

生化分析

Biochemical Properties

Caloxin 2A1 Trifluoroacetate interacts with PMCA, a crucial enzyme involved in maintaining calcium homeostasis within cells . This interaction is selective and does not affect other ATPases such as the basal Mg2±ATPase or Na±K±ATPase . The compound’s interaction with PMCA inhibits the enzyme’s activity, affecting the transport of calcium ions across the cell membrane .

Cellular Effects

The effects of Caloxin 2A1 Trifluoroacetate on cells are primarily related to its influence on calcium signaling. By inhibiting PMCA, it disrupts the normal extrusion of calcium ions, leading to changes in intracellular calcium concentrations . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Caloxin 2A1 Trifluoroacetate involves its binding to the extracellular domain of PMCA . This binding inhibits the activity of PMCA, preventing the enzyme from effectively transporting calcium ions out of the cell . This leads to changes in intracellular calcium concentrations, which can affect various cellular and molecular processes .

Temporal Effects in Laboratory Settings

The effects of Caloxin 2A1 Trifluoroacetate can change over time in laboratory settings

Metabolic Pathways

Given its role as a PMCA inhibitor, it likely impacts calcium signaling pathways within cells .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H91N19O22.C2HF3O2/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91;3-2(4,5)1(6)7/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVYZHSQQMQNOR-HPUWVREWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H92F3N19O24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1592.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。